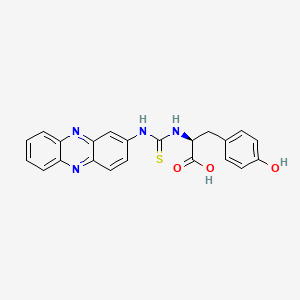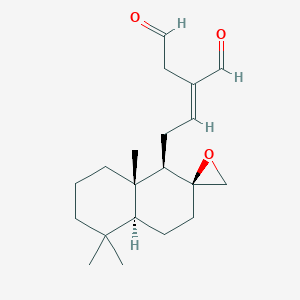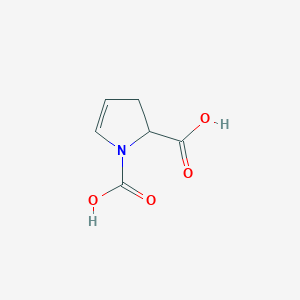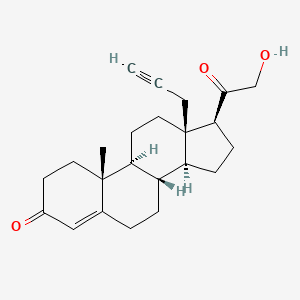![molecular formula C28H39N3O2 B1257589 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1257589.png)
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNC80 is a non-peptide compound that acts as a highly selective agonist for the delta-opioid receptor. It was discovered in 1994 and has since been primarily used in scientific research. SNC80 is known for its analgesic, antidepressant, and anxiolytic effects, although its medical use is limited due to the risk of convulsions at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SNC80 involves multiple steps, starting with the preparation of the piperazine ring. The key intermediate is 4-allyl-2,5-dimethylpiperazine, which is then reacted with 3-methoxybenzyl chloride to form the corresponding benzylpiperazine. This intermediate is further reacted with diethylcarbamoyl chloride to yield SNC80 .
Industrial Production Methods: While specific industrial production methods for SNC80 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as alkylation, acylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: SNC80 undergoes various chemical reactions, including:
Oxidation: SNC80 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert SNC80 to its corresponding amines.
Substitution: SNC80 can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: N-oxides of SNC80.
Reduction: Amines derived from SNC80.
Substitution: Various substituted derivatives of SNC80.
Scientific Research Applications
SNC80 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the delta-opioid receptor.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic, antidepressant, and anxiolytic properties.
Mechanism of Action
SNC80 exerts its effects by selectively activating the delta-opioid receptor. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. SNC80 also selectively activates heteromeric mu-delta opioid receptors, contributing to its analgesic and antidepressant effects .
Comparison with Similar Compounds
SNC86: A derivative of SNC80 with a hydroxyl group at the 3-position of the benzylic ring. It is more potent and efficacious than SNC80.
SNC162: Another derivative with a phenyl group at the 3-position, showing reduced potency compared to SNC80.
Uniqueness of SNC80: SNC80 is unique due to its high selectivity for the delta-opioid receptor and its ability to produce significant analgesic and antidepressant effects. its use is limited by the risk of convulsions at high doses, a limitation not as pronounced in some of its derivatives .
Properties
Molecular Formula |
C28H39N3O2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1 |
InChI Key |
KQWVAUSXZDRQPZ-QNWUEUMSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
Synonyms |
4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide SNC 80 SNC-80 SNC80 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















